molecular formula C8H9NO3 B2673359 6-Methoxy-4-methylpyridine-3-carboxylic acid CAS No. 943719-62-8

6-Methoxy-4-methylpyridine-3-carboxylic acid

Cat. No.: B2673359
CAS No.: 943719-62-8
M. Wt: 167.164
InChI Key: VWBCUYWPDAPXRV-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is also known by its IUPAC name, 6-methoxy-4-methylnicotinic acid . This compound is a derivative of nicotinic acid and features a methoxy group at the 6-position and a methyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridine-3-carboxylic acid typically involves the functionalization of the pyridine ring. One common method is the methylation of 6-methoxynicotinic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-carboxy-4-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 6-methoxy-4-methylpyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituents used.

Scientific Research Applications

6-Methoxy-4-methylpyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, modulating various biochemical pathways. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-3-carboxylic acid: Similar structure but lacks the methoxy group.

    4-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the methyl group.

    Nicotinic acid: The parent compound without any substituents on the pyridine ring.

Uniqueness

6-Methoxy-4-methylpyridine-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring. These substituents can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups provides a distinct profile that can be advantageous in various applications, particularly in medicinal chemistry and drug design.

Properties

IUPAC Name

6-methoxy-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBCUYWPDAPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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